2-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid
Description
2-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and methoxycarbonyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Properties
IUPAC Name |
2-(4-chloro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-7-8(4-5-11(10)15)12-9(13(17)18)3-2-6-16-12/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRPHTOFTUUNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=CC=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688346 | |
| Record name | 2-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-98-1 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[4-chloro-3-(methoxycarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261935-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 3-methoxycarbonylphenylboronic acid, followed by coupling with a nicotinic acid derivative under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate, in an organic solvent like toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding phenyl derivative.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 2-(4-carboxy-3-methoxycarbonylphenyl)nicotinic acid.
Reduction: Formation of 2-(3-methoxycarbonylphenyl)nicotinic acid.
Substitution: Formation of 2-(4-substituted-3-methoxycarbonylphenyl)nicotinic acid derivatives.
Scientific Research Applications
2-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxycarbonyl groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Similar structure but with the carboxyl group in a different position, used in the synthesis of various pharmaceuticals.
Picolinic Acid: Another isomer with distinct biological properties, often used in metal chelation studies.
Uniqueness: 2-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid is unique due to the presence of both chloro and methoxycarbonyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
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